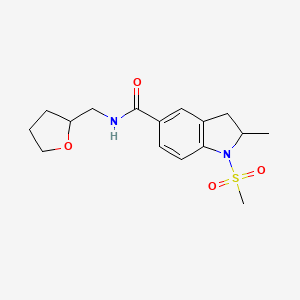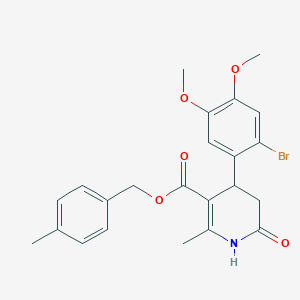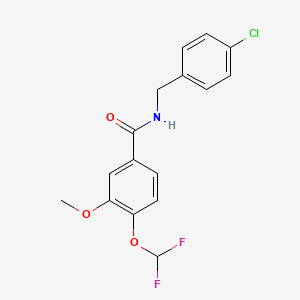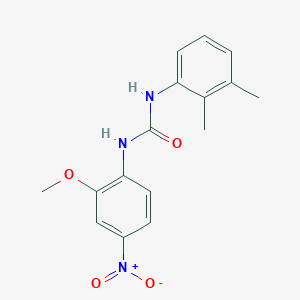![molecular formula C23H22N4S B4724692 N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
Vue d'ensemble
Description
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as ANIT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. ANIT is a thiourea derivative that has been shown to have antitumor, antiviral, and immunosuppressive properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it is believed that N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been found to inhibit the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells, which may contribute to its antitumor activity. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been found to modulate the immune system by inhibiting the production of cytokines and other immune molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its well-documented biological activities. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively studied and its effects on cells and organisms are well understood. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its potential toxicity. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not selective in its biological activities, meaning that it may affect multiple pathways and processes in cells.
Orientations Futures
There are several potential future directions for research on N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One area of interest is the development of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea derivatives with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea and its effects on various signaling pathways and enzymes. Finally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea may have potential applications in the treatment of autoimmune diseases, and further studies are needed to explore its potential therapeutic effects in this area.
Conclusion:
In conclusion, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic compound that has been widely used in scientific research for its various biological activities. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to exhibit antitumor, antiviral, and immunosuppressive properties, and has potential applications in the treatment of cancer and autoimmune diseases. While N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has several advantages for lab experiments, its potential toxicity and lack of selectivity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively used in scientific research for its various biological activities. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been found to have antiviral activity against the hepatitis B virus by inhibiting viral DNA synthesis. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Propriétés
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c28-23(24-15-14-17-16-25-22-9-5-4-8-21(17)22)27-20-12-10-19(11-13-20)26-18-6-2-1-3-7-18/h1-13,16,25-26H,14-15H2,(H2,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWXTVLLJORMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4724612.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4724615.png)

![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4724636.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
![3-[(2-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide](/img/structure/B4724645.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4724664.png)
![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)


